molecular formula C23H22F3N5O2 B2978591 3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole CAS No. 1706406-57-6

3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole

Cat. No.: B2978591
CAS No.: 1706406-57-6
M. Wt: 457.457
InChI Key: MCGRDOCJQMMVMK-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Indole derivatives and imidazole containing compounds are synthesized through various methods. For instance, indole derivatives can be synthesized through electrophilic substitution due to excessive π-electrons delocalization . Imidazole was first synthesized by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of indole and imidazole moieties. Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Indole derivatives and imidazole containing compounds participate in a variety of chemical reactions. For instance, indole undergoes electrophilic substitution due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For instance, indole is crystalline and colorless in nature with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives are prominent in pharmaceutical research due to their presence in many biologically active compounds. Research into indole chemistry has led to the development of compounds with significant therapeutic potential, including anticancer and antimicrobial agents. For instance, compounds formed by two indole systems separated by a heterocycle have demonstrated antitumor activity in preclinical models, suggesting that the indole moiety is valuable for developing new therapeutic agents (Andreani et al., 2008).

Azetidine and Its Role in Drug Synthesis

Azetidine derivatives are used in the synthesis of various pharmaceutical agents. For example, N, N′-(2-fluorenyl) derivatives of azetidine have been synthesized and investigated for their potential biological activities, showcasing the utility of azetidine in creating compounds with desired pharmacological properties (Barak, 1968).

Piperazine Derivatives and Their Applications

Piperazine rings are a common feature in drugs targeting the central nervous system and other areas. They are involved in the creation of compounds with diverse therapeutic effects, from antipsychotics to antihistamines. The synthesis and pharmacological evaluation of piperazine derivatives often lead to the discovery of compounds with novel modes of action (Zhang et al., 2000).

Trifluoromethyl Group in Drug Discovery

The trifluoromethyl group is a significant moiety in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals. Its incorporation into compounds can lead to improved pharmacokinetic properties and enhanced biological activity. The strategic placement of the trifluoromethyl group in drug molecules is a key aspect of modern medicinal chemistry (Okano et al., 1996).

Mechanism of Action

Future Directions

Given the wide range of biological activities and the potential for developing new useful derivatives, research into indole and imidazole derivatives is likely to continue. These compounds have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

[1-(1H-indole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O2/c24-23(25,26)16-5-6-20(28-11-16)29-7-9-30(10-8-29)21(32)15-13-31(14-15)22(33)18-12-27-19-4-2-1-3-17(18)19/h1-6,11-12,15,27H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRDOCJQMMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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